molecular formula C11H13FN2OS B8316331 (R)-5-(5-Amino-2-fluoro-phenyl)-5-methyl-morpholine-3-thione

(R)-5-(5-Amino-2-fluoro-phenyl)-5-methyl-morpholine-3-thione

Cat. No. B8316331
M. Wt: 240.30 g/mol
InChI Key: IAPITDHKSSOBLZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC1(c2cc(N=C(c3ccccc3)c3ccccc3)ccc2F)COCC(=S)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(c2cc(N)ccc2F)COCC(=S)N1

Identifiers

REACTION_SMILES
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[N:14][c:15]1[cH:16][cH:17][c:18]([F:29])[c:19]([C:21]2([CH3:28])[NH:22][C:23](=[S:27])[CH2:24][O:25][CH2:26]2)[cH:20]1.[ClH:30]>>[NH2:14][c:15]1[cH:16][cH:17][c:18]([F:29])[c:19]([C:21]2([CH3:28])[NH:22][C:23](=[S:27])[CH2:24][O:25][CH2:26]2)[cH:20]1

Inputs

Step One
Name
CC1(c2cc(N=C(c3ccccc3)c3ccccc3)ccc2F)COCC(=S)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(c2cc(N=C(c3ccccc3)c3ccccc3)ccc2F)COCC(=S)N1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
CC1(c2cc(N)ccc2F)COCC(=S)N1
Type
product
Smiles
CC1(c2cc(N)ccc2F)COCC(=S)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.